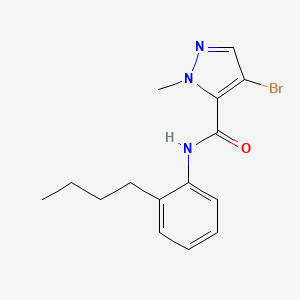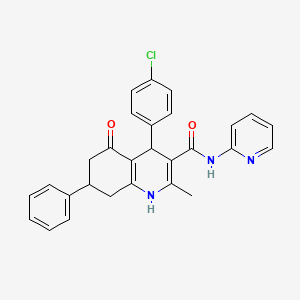
4-bromo-N-(2-butylphenyl)-1-methyl-1H-pyrazole-5-carboxamide
Vue d'ensemble
Description
4-bromo-N-(2-butylphenyl)-1-methyl-1H-pyrazole-5-carboxamide is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a bromine atom, a butyl-substituted phenyl group, and a carboxamide group attached to the pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-butylphenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be constructed through cyclization reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds under acidic or basic conditions.
Substitution Reactions: The butylphenyl group can be introduced via Friedel-Crafts alkylation reactions using butylbenzene and an appropriate catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and cyclization steps to enhance yield and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-N-(2-butylphenyl)-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the bromine atom.
Substitution: Substituted derivatives with azide or thiol groups replacing the bromine atom.
Applications De Recherche Scientifique
4-bromo-N-(2-butylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-bromo-N-(2-butylphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-bromo-N-(2-phenyl)-1-methyl-1H-pyrazole-5-carboxamide: Similar structure but lacks the butyl group.
4-chloro-N-(2-butylphenyl)-1-methyl-1H-pyrazole-5-carboxamide: Similar structure but with a chlorine atom instead of bromine.
4-bromo-N-(2-butylphenyl)-1H-pyrazole-5-carboxamide: Similar structure but without the methyl group.
Uniqueness
4-bromo-N-(2-butylphenyl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to the presence of the butyl-substituted phenyl group and the bromine atom, which confer specific chemical reactivity and potential biological activity . The combination of these structural features makes it a valuable compound for various research and industrial applications .
Propriétés
IUPAC Name |
4-bromo-N-(2-butylphenyl)-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O/c1-3-4-7-11-8-5-6-9-13(11)18-15(20)14-12(16)10-17-19(14)2/h5-6,8-10H,3-4,7H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRDZPLNDXUPOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=CC=C1NC(=O)C2=C(C=NN2C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N'-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)THIOUREA](/img/structure/B4341167.png)
![4-[({[4-({[AMINO(IMINO)METHYL]AMINO}SULFONYL)ANILINO]CARBOTHIOYL}AMINO)CARBONYL]-2-(4-CHLOROPHENYL)QUINOLINE](/img/structure/B4341179.png)
![4-{[({[2-(4-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}BENZOIC ACID](/img/structure/B4341183.png)
![2-(4-CHLOROPHENYL)-N~4~-{[2-(4-METHOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}-4-QUINOLINECARBOXAMIDE](/img/structure/B4341190.png)
![2-(4-chlorophenyl)-N-{[2-(4-methylbenzoyl)hydrazino]carbothioyl}-4-quinolinecarboxamide](/img/structure/B4341196.png)
![METHYL 4-{[({[2-(4-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE](/img/structure/B4341198.png)
![N-{[2-(4-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}-N'-(2-IODOPHENYL)THIOUREA](/img/structure/B4341200.png)
![N-{4-[(mesitylamino)sulfonyl]phenyl}-1-methyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B4341207.png)
![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4341212.png)
![N-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-4-[(2-chlorophenoxy)methyl]benzamide](/img/structure/B4341217.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-4-chloro-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4341231.png)


![N-(1,3-benzodioxol-5-yl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4341271.png)
